molecular formula C9H7BrN2O2 B8669780 3-Bromo-1-methyl-6-nitro-1H-indole

3-Bromo-1-methyl-6-nitro-1H-indole

Cat. No.: B8669780
M. Wt: 255.07 g/mol
InChI Key: QFBXCHNFAVYUJX-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-6-nitro-1H-indole is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-1-methyl-6-nitroindole

InChI

InChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-3-2-6(12(13)14)4-9(7)11/h2-5H,1H3

InChI Key

QFBXCHNFAVYUJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method A Add 1M lithium hexamethyldisilazide in tetrahydrofuran (31.2 mL, 31.17 mmol) and methyl iodide (2.6 mL, 41.56 mmol) to a solution of 3-bromo-6-nitro-1H-indole 2 (5.01 g, 20.78 mmol) in N,N-dimethylformamide (100 mL) at 0° C. Warm the reaction mixture to room temperature and allow it to stir for 5 hr. Quench with saturated aqueous ammonium chloride (100 mL), dilute with ethyl acetate (200 mL), and separate the layers. Sequentially, wash the organic layer with 10% aqueous lithium chloride (75 mL), saturated aqueous sodium bicarbonate (75 mL), water (75 mL×2), and brine (75 mL). Dry the resulting organic layer over Na2SO4 and filter. Concentrate the filtrate to provide a residue. Adsorb the residue with the crude product onto silica gel. Chromatograph the residue on a silica gel column eluting with dichloromethane in hexane (5-50 v/v %) to give 4.13 g of the title compound (78%). LRMS (API ES+)=255.0 (M+H).
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0 (± 1) mol
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Reaction Step One
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31.2 mL
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reactant
Reaction Step Two
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2.6 mL
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reactant
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5.01 g
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reactant
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[Compound]
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crude product
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0 (± 1) mol
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reactant
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100 mL
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Reaction Step Six
Yield
78%

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